![molecular formula C21H19BrO6 B4887550 isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4887550.png)
isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
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Overview
Description
Isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. The compound is commonly known as BRD7322 and is synthesized using a specific method.
Mechanism of Action
BRD7322 works by binding to the acetyl-lysine recognition pocket of bromodomain-containing proteins, preventing the proteins from interacting with acetylated histones and other proteins involved in gene expression regulation. This inhibition leads to changes in gene expression patterns, which can have various effects on cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
BRD7322 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the suppression of tumor growth, and the modulation of gene expression patterns. The compound has also been found to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BRD7322 in lab experiments is its specificity for bromodomain-containing proteins, which allows for the selective inhibition of these proteins without affecting other cellular processes. However, the compound has limitations, including its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and development of BRD7322 and related compounds. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new compounds with improved properties, such as increased solubility and potency. Additionally, the use of BRD7322 as a tool compound for the study of epigenetic mechanisms and the development of new drugs targeting bromodomain-containing proteins is an area of ongoing research.
Synthesis Methods
BRD7322 is synthesized using a multi-step process that involves the reaction of 7-hydroxy-4H-chromen-4-one with 2-bromophenol and ethyl chloroformate to form 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl ethyl carbonate. The resulting compound is then reacted with isopropyl alcohol to form the final product, isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate.
Scientific Research Applications
BRD7322 has been found to have potential applications in various scientific research fields, including cancer research, drug discovery, and epigenetics. The compound has been shown to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis. Additionally, BRD7322 has been used as a tool compound for the study of epigenetic mechanisms and the development of new drugs targeting bromodomain-containing proteins.
properties
IUPAC Name |
propan-2-yl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO6/c1-12(2)26-21(24)13(3)27-14-8-9-15-18(10-14)25-11-19(20(15)23)28-17-7-5-4-6-16(17)22/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTQBOWVZCLFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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